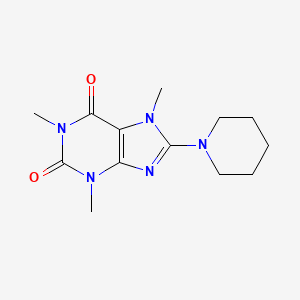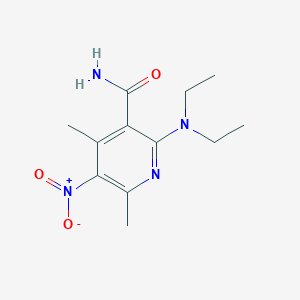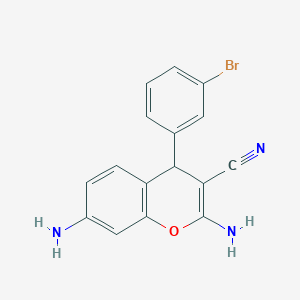![molecular formula C22F16S2 B4962697 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene](/img/structure/B4962697.png)
1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene (HFBT) is a fluorinated compound that has gained significant attention in the scientific community due to its unique properties and potential applications. HFBT is a fluorescent molecule that emits light in the blue-green region when excited by light of a shorter wavelength. This property makes HFBT an ideal probe for fluorescence imaging and sensing applications.
Mechanism of Action
The mechanism of action of 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene is based on its ability to emit light when excited by light of a shorter wavelength. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene absorbs light in the ultraviolet region and emits light in the blue-green region. The emission of light is due to the relaxation of the excited state of 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene to its ground state. The emission of light is dependent on the environment surrounding 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene, such as pH, temperature, and the presence of other molecules.
Biochemical and Physiological Effects:
1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene is not metabolized by the body and is excreted unchanged.
Advantages and Limitations for Lab Experiments
The advantages of using 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene in lab experiments include its high sensitivity, selectivity, and low toxicity. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene is also relatively easy to synthesize and purify. The limitations of using 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene in lab experiments include its sensitivity to environmental factors such as pH and temperature. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene is also not suitable for use in vivo due to its inability to penetrate cell membranes.
Future Directions
For 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene research include the development of new synthesis methods to improve the yield and purity of 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene could also be modified to improve its properties, such as increasing its sensitivity and selectivity for specific molecules. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene could also be used in the development of new biosensors for medical and environmental applications.
Synthesis Methods
The synthesis of 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene involves the reaction of 1,2,4,5,6,8-hexafluoronaphthalene with pentafluorophenyl thiol in the presence of a base. The reaction yields 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene as a yellow solid, which can be purified by column chromatography. The purity of 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene can be confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene has been used in various scientific research applications, including fluorescence imaging, sensing, and bioimaging. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene has been used as a fluorescent probe to detect and image biological molecules such as proteins, DNA, and RNA. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene has also been used in sensing applications to detect metal ions and pH changes. In bioimaging, 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene has been used to visualize live cells and tissues.
properties
IUPAC Name |
1,2,4,5,6,8-hexafluoro-3,7-bis[(2,3,4,5,6-pentafluorophenyl)sulfanyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22F16S2/c23-3-1-2(6(26)20(13(3)33)40-22-17(37)11(31)8(28)12(32)18(22)38)4(24)14(34)19(5(1)25)39-21-15(35)9(29)7(27)10(30)16(21)36 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDFUPRVYVDBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)SC3=C(C(=C(C(=C3F)F)F)F)F)F)F)C(=C(C(=C2F)F)SC4=C(C(=C(C(=C4F)F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22F16S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5,6,8-Hexafluoro-3,7-bis[(2,3,4,5,6-pentafluorophenyl)sulfanyl]naphthalene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4962618.png)
![6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4962621.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4962644.png)
![2-bromo-4-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4962668.png)

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4962684.png)
![3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4962690.png)

![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962704.png)
![6-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4962707.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B4962723.png)